1-(Cyanomethyl)-3-phenylpyridinium
Description
Significance of Pyridinium (B92312) Compounds as Reactive Intermediates
Pyridinium salts, which are quaternary ammonium (B1175870) compounds, are frequently employed as precursors to highly reactive intermediates known as pyridinium ylides. nih.gov These ylides are neutral, dipolar species characterized by a negatively charged carbon atom (the ylidic carbon) directly attached to a positively charged nitrogen atom within the pyridine (B92270) ring. The formation of the ylide is typically achieved by treating the corresponding pyridinium salt with a base, which abstracts a proton from the carbon adjacent to the nitrogen.
The reactivity of pyridinium ylides makes them valuable in a variety of chemical transformations. They are particularly recognized as 1,3-dipoles in cycloaddition reactions, a powerful method for constructing five-membered rings. nih.govnih.gov This reactivity allows for the synthesis of a wide range of heterocyclic compounds, which are prevalent in pharmaceuticals and natural products. nih.gov Furthermore, the pyridine moiety within the ylide can act as an internal oxidant and be cleaved during certain catalytic reactions, showcasing the diverse reactivity of these intermediates. nih.gov Some pyridinium ylides have also been observed to exhibit radical characteristics, adding another dimension to their chemical behavior. rsc.org
Overview of N-Ylides and Their Role as Versatile Building Blocks
N-ylides, including pyridinium ylides, are esteemed as versatile building blocks in organic synthesis. Their utility stems from their dipolar nature, which allows them to react with a wide array of electrophiles and dipolarophiles. acs.org A primary application of pyridinium ylides is in [3+2] cycloaddition reactions with alkenes and alkynes to synthesize indolizine (B1195054) scaffolds. nih.govnih.gov The indolizine core is a significant heterocyclic motif found in various biologically active molecules.
The general scheme for this synthesis involves the in situ generation of the pyridinium ylide from its salt, which then reacts with a dipolarophile. The resulting dihydroindolizine intermediate can then aromatize, often through air oxidation, to yield the stable indolizine product. nih.gov The versatility of this method is enhanced by the ability to modify the substituents on both the pyridinium ring and the ylidic carbon, as well as the reaction partner, allowing for the creation of diverse and complex molecular libraries. nih.govnih.gov For instance, the reaction of N-(cyanomethyl)pyridinium ylides with fluoroalkyl-containing esters has been used to synthesize indolizine derivatives bearing both a cyano and a fluoroalkyl group. researchgate.net
| Reaction Type | Reactants | Product | Significance |
| [3+2] Cycloaddition | Pyridinium Ylide, Alkyne/Alkene | Indolizine/Dihydroindolizine | Construction of N-heterocycles |
| Annulation | N-Iminopyridinium Ylide, Internal Alkyne | Isoquinoline | C-H bond functionalization |
| Intramolecular Cycloaddition | Fused Pyridinium Ylides | Fused 7-azaindolizines | Synthesis of complex fused systems |
Historical Context and Evolution of Pyridinium Ylide Chemistry
The study of pyridinium ylides has a rich history, with their role in cycloaddition reactions being a cornerstone of their chemistry. Early investigations laid the groundwork for understanding their formation and reactivity. The development of methods for generating and trapping these reactive species has been a continuous area of research.
A significant evolution in this field has been the expansion of the types of cycloaddition reactions and reaction partners. While early work focused on simple alkenes and alkynes, modern pyridinium ylide chemistry encompasses reactions with a broader range of dipolarophiles, including nitroalkenes and other electron-deficient systems. nih.gov The understanding of the reaction mechanisms has also deepened, with studies showing that these cycloadditions can proceed through either stepwise or concerted pathways. acs.org More recently, research has explored the use of pyridinium ylides in metal-catalyzed reactions and as directing groups in C-H functionalization, demonstrating their expanding utility in synthetic chemistry. nih.gov The investigation into their potential radical nature is another recent development that challenges the classical view of their reactivity. rsc.org
The Role of Electron-Withdrawing Groups, Including Cyanomethyl, in Ylide Stabilization
The stability of pyridinium ylides is a critical factor in their isolation and reactivity. Ylides that lack stabilizing groups are generally transient and difficult to characterize. researchgate.net The presence of electron-withdrawing groups (EWGs) on the ylidic carbon is crucial for stabilizing the negative charge, thereby making the ylide more manageable and often isolable. researchgate.net
The cyanomethyl group (-CH₂CN) is a particularly effective electron-withdrawing group for this purpose. The cyano moiety (-CN) delocalizes the negative charge of the carbanion through resonance and inductive effects, significantly increasing the stability of the ylide. This stabilization has several important consequences:
Facilitated Formation: The increased acidity of the proton on the α-carbon of the corresponding pyridinium salt (e.g., 1-(cyanomethyl)-3-phenylpyridinium) allows for ylide formation under milder basic conditions. nih.gov
Enhanced Reactivity Control: The stabilized ylide is less prone to decomposition and can participate more cleanly in desired reactions, such as cycloadditions. nih.gov
Predictable Reaction Outcomes: The presence of a strong EWG like the cyanomethyl group often leads to higher yields and better control over the regioselectivity of cycloaddition reactions. nih.govclockss.org
The impact of electron-withdrawing groups is so significant that the highest yields in cycloaddition reactions are typically achieved when both the pyridinium ylide and the alkyne reaction partner bear such groups. nih.gov This principle underscores the importance of substituents like the cyanomethyl group in designing efficient and controlled synthetic routes using pyridinium ylide chemistry.
| Substituent on Ylidic Carbon | Effect on Stability | Reason | Impact on Reactivity |
| None (e.g., -CH₃) | Low | Lack of charge delocalization | Highly reactive, potential radical character |
| Cyanomethyl (-CH₂CN) | High | Resonance and inductive effects | Stabilized, controlled cycloadditions |
| Ester (-CH₂COOR) | High | Resonance and inductive effects | Stabilized, controlled cycloadditions |
| Carbonyl (-CH₂COR) | High | Resonance and inductive effects | Stabilized, controlled cycloadditions |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H11N2+ |
|---|---|
Molecular Weight |
195.24 g/mol |
IUPAC Name |
2-(3-phenylpyridin-1-ium-1-yl)acetonitrile |
InChI |
InChI=1S/C13H11N2/c14-8-10-15-9-4-7-13(11-15)12-5-2-1-3-6-12/h1-7,9,11H,10H2/q+1 |
InChI Key |
LCJHXSUJXQSZBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C[N+](=CC=C2)CC#N |
Origin of Product |
United States |
Synthetic Methodologies for 1 Cyanomethyl 3 Phenylpyridinium and Analogous Pyridinium Salts
Direct Quaternization Strategies for Pyridinium (B92312) Salt Formation
Direct quaternization remains the most straightforward and common method for synthesizing pyridinium salts. This approach involves the reaction of a pyridine (B92270) derivative with an appropriate alkylating agent.
The classical method for the N-alkylation of pyridine derivatives is the Menschutkin reaction. This reaction involves the nucleophilic attack of the pyridine nitrogen on an alkyl halide, proceeding via an SN2 mechanism. researchgate.net In the context of 1-(cyanomethyl)-3-phenylpyridinium, this involves the direct reaction of 3-phenylpyridine (B14346) with a cyanomethyl halide, such as chloroacetonitrile (B46850) or bromoacetonitrile (B46782).
The general reaction is as follows: 3-Phenylpyridine + X-CH₂CN → [this compound]⁺X⁻ (where X = Cl, Br, I)
This method is widely applicable for the preparation of a variety of N-substituted pyridinium salts. researchgate.netnih.govnih.gov For instance, a series of 13 different pyridinium salts were prepared by the alkylation of various 4-substituted pyridines to study their subsequent reactivity. nih.govnih.gov One-pot syntheses have also been developed where the pyridinium salts are generated in situ from the corresponding pyridine and alkyl halides before being used in subsequent reactions. organic-chemistry.org
The efficiency and outcome of the quaternization reaction are significantly influenced by the reaction conditions. Key parameters include the solvent, temperature, and the presence of a base.
Solvent: The choice of solvent can impact reaction rates and yields. Acetonitrile (B52724) is often a solvent of choice for these types of transformations. researchgate.netorganic-chemistry.org Other solvents like toluene (B28343) are also used, particularly in subsequent reactions involving the generated pyridinium salt. clockss.org
Base: In reactions where the pyridinium salt is used to generate an ylide in situ, the choice of base is critical. Common bases include potassium carbonate, triethylamine (B128534), and sodium hydroxide (B78521). organic-chemistry.orgresearchgate.net The strength and concentration of the an base can determine whether the reaction favors ylide formation or other pathways. For example, in the cycloaddition of pyridinium ylides, using KOtBu in THF or aqueous NaOH under biphasic conditions favored the formation of the desired cycloadduct. researchgate.net
Temperature: Reaction temperatures can vary. While many alkylations proceed efficiently at room temperature or with gentle heating, specific conditions may be optimized for higher yields. For instance, some cycloaddition reactions involving in-situ generated ylides are performed at room temperature in aqueous buffers, which is possible when electron-withdrawing groups on the pyridinium salt lower its pKa. nih.govnih.gov
The following table summarizes the effect of reaction conditions on the synthesis of pyridinium salt derivatives and their subsequent reactions, as reported in the literature.
| Pyridinium Derivative | Reagents | Base | Solvent | Conditions | Yield | Reference |
| Dihydrofurans from Pyridinium Salts | Enones, Alkyl Halides | K₂CO₃ | Acetonitrile | Room Temp | High | organic-chemistry.org |
| Indolizines from Pyridinium Ylides | Alkynes (e.g., ethyl propiolate) | Various (e.g., K₂CO₃, Et₃N) | Various (e.g., CH₂Cl₂, Buffer) | Room Temp | Up to 24% in buffer | nih.gov |
| Indolizines from Pyridinium Ylides | Arylidene-malonates | KOtBu or NaOH | THF or Biphasic | Not specified | >98:2 selectivity | researchgate.net |
Precursor Synthesis and Functionalization of the Pyridine Ring
An alternative to direct quaternization is the synthesis of precursors that already contain some of the desired functional groups, followed by the introduction of the remaining moieties.
The synthesis of the starting material, 3-phenylpyridine, is a crucial first step. A convenient and modern method for its preparation is the Suzuki reaction. iglobaljournal.com This palladium-catalyzed cross-coupling reaction typically involves the reaction of a pyridine derivative (e.g., 3-bromopyridine (B30812) or 3-iodopyridine) with phenylboronic acid. An example from the literature describes the synthesis of 2,6-diamino-3-phenylpyridine (B3176554) using a Suzuki reaction between 2,6-diamino-3-iodopyridine and a phenyl source as a key step. iglobaljournal.com
| Starting Material | Coupling Partner | Catalyst/Conditions | Product | Reference |
| 2,6-Diamino-3-iodopyridine | Phenylboronic Acid | Suzuki Coupling | 2,6-Diamino-3-phenylpyridine | iglobaljournal.com |
While direct alkylation with a haloacetonitrile is the most direct route to the cyanomethyl group on the nitrogen, other cyanomethylation and cyanation methods exist in organic synthesis that can be conceptually applied to pyridine systems.
Direct C-H Cyanomethylation: A novel method involves the iron-catalyzed direct oxidative cross-dehydrogenative coupling of arenes with acetonitrile. acs.org This method has been shown to work on pyridine rings, typically directed by an amino group to the ortho position. acs.org While this introduces the cyanomethyl group onto the carbon skeleton rather than the nitrogen, it highlights modern approaches to incorporating this functional group.
Cyanation of Pyridine-N-Oxides: A classic method for introducing a cyano group to the pyridine ring involves the reaction of a pyridine-N-oxide derivative. For example, 2-cyano-6-methylpyridine can be synthesized from 1-methoxy-2-methylpyridinium methyl sulfate (B86663) (derived from 2-picoline-N-oxide) by treatment with sodium cyanide. orgsyn.org
Decarboxylative Cyanation: 4-Cyanopyridine has been identified as an effective cyanation reagent in the decarboxylative cyanation of amino acids under electrochemical conditions. acs.org This demonstrates the utility of cyanopyridines as nitrile sources.
For the synthesis of this compound, however, the most practical method remains the direct N-alkylation of 3-phenylpyridine.
In-Situ Generation of Pyridinium Ylides from Salts
A significant aspect of the chemistry of this compound is its role as a stable precursor to pyridinium ylides. These ylides are highly reactive 1,3-dipoles. clockss.org They are typically generated in situ from the corresponding pyridinium salt by treatment with a base. organic-chemistry.orgnih.gov
The cyanomethyl group is an electron-withdrawing group, which increases the acidity of the adjacent methylene (B1212753) protons. This facilitates deprotonation by a mild base (e.g., potassium carbonate, triethylamine) to form the stabilized pyridinium ylide. nih.govnih.gov
[this compound]⁺ + Base ⇌ 1-(Cyanomethylene)-3-phenyl-1,2-dihydropyridine + [H-Base]⁺
These in-situ generated ylides are not typically isolated but are immediately trapped by a dipolarophile, such as an alkyne or an alkene, in a [3+2] cycloaddition reaction to form indolizine (B1195054) or dihydroindolizine derivatives. nih.govnih.govclockss.orgresearchgate.net The reaction's success often depends on the electronic properties of both the ylide and the dipolarophile, with higher yields generally obtained when electron-withdrawing groups are present on both reactants. nih.govnih.gov Recent advancements include the use of blue light-emitting diodes to mediate the in-situ generation of pyridinium ylides from aryl diazoesters and pyridines for use in multicomponent reactions. figshare.comnih.gov
| Ylide Precursor | Method of Generation | Intermediate | Application | Reference |
| Pyridinium Salts | Base (e.g., K₂CO₃) | Pyridinium Ylide | Conjugate addition to enones | organic-chemistry.org |
| Pyridinium Salts | Base (e.g., Et₃N) | Pyridinium Ylide | [3+2] Cycloaddition with alkynes | nih.govnih.gov |
| Pyridine, Aryl Diazoesters | Blue LED | Pyridinium Ylide | Three-component cycloaddition | figshare.comnih.gov |
Base-Mediated Deprotonation Protocols
The formation of a pyridinium ylide from a 1-(cyanomethyl)pyridinium (B371053) salt is fundamentally an acid-base reaction. The methylene group adjacent to the positively charged pyridinium nitrogen exhibits enhanced acidity, allowing for deprotonation by a suitable base. This process generates a highly reactive zwitterionic species, the pyridinium ylide, which is a key intermediate in various cycloaddition and functionalization reactions. researchgate.net
The choice of base and solvent is critical and significantly influences the efficiency of ylide generation and subsequent reactions. Common bases employed for this purpose range from inorganic carbonates to organic amines. For instance, potassium carbonate (K₂CO₃) has been demonstrated to be an effective base for the deprotonation of pyridinium salts in solvents like methanol (B129727) or dimethylformamide (DMF). mdpi.com Other bases such as triethylamine (NEt₃) and ammonium (B1175870) hydroxide (NH₄OH) have also been utilized. mdpi.com The selection of the base is often tailored to the specific reaction conditions and the stability of the resulting ylide. For example, in studies involving the cycloaddition of pyridinium ylides, K₂CO₃ in DMF proved to be a highly efficient system. mdpi.com
The general mechanism for base-mediated deprotonation is illustrated below:
Figure 1: General scheme of base-mediated deprotonation of a 1-(cyanomethyl)pyridinium salt.
The equilibrium of this reaction is influenced by the strength of the base, the nature of the substituent on the pyridinium ring (R), and the solvent's polarity. Kinetic studies on the deprotonation of pyridinium salts have shown that the nature of the substituents on the pyridine ring has a more significant effect on the ease of deprotonation than the substituent on the methylene group. mdpi.com
Catalytic Approaches for Ylide Generation
While stoichiometric bases are commonly used, catalytic methods for the generation of pyridinium ylides offer advantages in terms of milder reaction conditions and reduced waste. In these approaches, a catalyst facilitates the deprotonation step. Although less common than base-mediated methods for simple ylide generation, catalytic cycles often incorporate this step.
Furthermore, developments in photoredox catalysis have opened new avenues for ylide generation. Blue light-emitting diodes (LEDs) have been used to mediate the in situ generation of pyridinium ylides from aryl diazoesters, which then participate in cycloaddition reactions. acs.org While this specific example does not start from a pre-formed pyridinium salt, it highlights the potential of catalytic, non-basic methods for accessing these reactive intermediates. Research into enantioselective catalysis has also touched upon pyridinium ylides, with chiral catalysts being designed to control the stereochemistry of subsequent reactions of the ylide. acs.org
Analogous Cyanomethyl Pyridinium Salts and Their Preparation
A wide array of cyanomethyl pyridinium salts analogous to this compound have been synthesized to modulate the electronic properties, reactivity, and solubility of the resulting compounds. The general synthetic route to these salts involves the N-alkylation of a pyridine derivative with a haloacetonitrile, typically chloroacetonitrile or bromoacetonitrile. bohrium.comnih.gov
The reaction is a straightforward quaternization of the pyridine nitrogen. The choice of the pyridine precursor allows for the introduction of various substituents at different positions on the ring. For instance, pyridines with electron-donating or electron-withdrawing groups can be used to fine-tune the reactivity of the corresponding ylide. mdpi.com The synthesis is typically carried out by reacting the pyridine derivative with the alkylating agent, often in a suitable solvent. pw.edu.pl
The following table showcases a selection of analogous cyanomethyl pyridinium salts and their common precursors.
| Compound Name | Pyridine Precursor | Alkylating Agent |
| 1-(Cyanomethyl)pyridinium chloride | Pyridine | Chloroacetonitrile |
| 1-(Cyanomethyl)pyridinium bromide | Pyridine | Bromoacetonitrile |
| 1-(Cyanomethyl)-4-phenylpyridinium salt | 4-Phenylpyridine | Haloacetonitrile |
| 1-(Cyanomethyl)-3,5-dimethylpyridinium salt | 3,5-Dimethylpyridine | Haloacetonitrile |
| 1-(Cyanomethyl)isoquinolinium salt | Isoquinoline | Haloacetonitrile |
The preparation of these salts is often a high-yielding process, and the resulting crystalline products can be purified by recrystallization. nih.gov The versatility of this synthetic approach has made a large library of substituted cyanomethyl pyridinium salts accessible for various applications in organic synthesis. bohrium.comresearchgate.net
Analytical Techniques for Structural Confirmation (e.g., Spectroscopic Characterization Methodologies)
The structural elucidation of this compound and its analogs relies heavily on a suite of spectroscopic techniques. These methods provide definitive evidence for the covalent structure and purity of the synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable tools.
¹H NMR: The proton spectrum provides key information. The protons on the pyridinium ring typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the cationic nitrogen. The methylene protons of the cyanomethyl group (–CH₂CN) usually present as a singlet in the range of δ 4.5-5.5 ppm. The integration of the signals confirms the ratio of protons in the molecule. google.com
¹³C NMR: The carbon spectrum complements the proton data. The carbons of the pyridinium ring resonate at characteristic chemical shifts. The nitrile carbon (–C≡N) appears in the region of δ 115-120 ppm, while the methylene carbon (–CH₂–) is typically found further upfield. chemicalbook.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule.
The characteristic stretching vibration of the nitrile group (C≡N) is a sharp band typically observed around 2250 cm⁻¹.
The aromatic C-H stretching vibrations of the pyridine and phenyl rings are found in the 3000-3150 cm⁻¹ region. pw.edu.pl
Bands corresponding to the C=C and C=N stretching vibrations of the aromatic rings are present in the 1400-1650 cm⁻¹ range. The formation of the quaternary salt from pyridine leads to noticeable changes in this region of the spectrum. pw.edu.plresearchgate.net
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the cation. Techniques like Electrospray Ionization (ESI) are well-suited for analyzing these ionic compounds, providing a clear signal for the [M]⁺ ion, where M is the pyridinium cation.
The table below summarizes the expected spectroscopic data for a representative cyanomethyl pyridinium salt.
| Technique | Functional Group / Protons | Expected Chemical Shift / Wavenumber |
| ¹H NMR | Pyridinium ring protons | δ 7.0 - 9.0 ppm |
| Phenyl ring protons | δ 7.2 - 7.8 ppm | |
| Methylene protons (-CH₂CN) | δ 4.5 - 5.5 ppm | |
| ¹³C NMR | Pyridinium ring carbons | δ 125 - 150 ppm |
| Phenyl ring carbons | δ 120 - 140 ppm | |
| Nitrile carbon (-C≡N) | δ 115 - 120 ppm | |
| Methylene carbon (-CH₂CN) | δ 50 - 60 ppm | |
| IR | Nitrile stretch (C≡N) | ~2250 cm⁻¹ |
| Aromatic C-H stretch | 3000 - 3150 cm⁻¹ | |
| Aromatic C=C, C=N stretch | 1400 - 1650 cm⁻¹ |
Together, these analytical methods provide a comprehensive characterization of this compound and its analogs, confirming their successful synthesis and purity. chemicalbook.comguidechem.com
In-depth Analysis of this compound Ylide Proves Elusive in Scientific Literature
A comprehensive review of available scientific literature has revealed a significant gap in the detailed study of the chemical compound this compound and its corresponding ylide. Despite the well-documented reactivity of the broader class of pyridinium ylides in various organic transformations, specific research focusing solely on the reactivity profiles and mechanistic investigations of this particular 3-phenyl substituted derivative is notably absent. Consequently, a detailed article as outlined, with specific data on its reactivity and cycloaddition reactions, cannot be generated at this time.
The intended article was to be structured around the fundamental reactivity of pyridinium ylides, delving into the nucleophilic character of the ylide carbon and the electrophilic nature of the pyridinium moiety, followed by a detailed exploration of its [3+2]-cycloaddition reactions. This would have included its reactions with electron-deficient alkenes and alkynes, the regioselectivity and stereoselectivity of these pathways, and the subsequent formation of nitrogen-fused heterocycles such as indolizines and pyridoindolizines.
While general principles governing these reactions for other pyridinium ylides are well-established, the specific influence of the 3-phenyl substituent on the electronic and steric properties of the this compound ylide remains uninvestigated in dedicated studies. This lack of specific data prevents a scientifically accurate and detailed discussion on its unique reactivity. Furthermore, the absence of experimental or computational data makes it impossible to compile the requested data tables on reaction yields, regioselectivity, and stereoselectivity with various dipolarophiles.
Future research dedicated to the synthesis and reactivity of this compound ylide is necessary to elucidate its chemical behavior and potential applications in the synthesis of complex heterocyclic scaffolds. Until such studies are published, a comprehensive and authoritative article focusing exclusively on this compound cannot be written.
Reactivity Profiles and Mechanistic Investigations of 1 Cyanomethyl 3 Phenylpyridinium Ylide
Tandem and Cascade Reaction Sequences
The ylide generated from 1-(cyanomethyl)-3-phenylpyridinium is a reactive intermediate capable of participating in a variety of one-pot tandem and cascade reactions, enabling the efficient synthesis of complex heterocyclic systems. These sequences leverage the inherent nucleophilicity and dipolar nature of the ylide to form multiple chemical bonds in a single operation.
Michael Addition/Elimination Processes with Specific Dipolarophiles
The reaction of pyridinium (B92312) ylides with electron-deficient alkenes, or dipolarophiles, often proceeds through a Michael addition mechanism. This initial addition creates a zwitterionic intermediate that can undergo subsequent transformations. For instance, the reaction of an N-cyanomethylisoquinolinium ylide, a close analogue of the pyridinium ylide, with 2-arylidene-1,3-indanediones is initiated by a Michael addition to form a zwitterionic intermediate. nih.gov This is followed by an intermolecular cyclization. nih.gov While this specific example leads to a stable spiro compound, related systems can undergo elimination to regenerate aromaticity or form new unsaturated structures. This two-step sequence of addition followed by cyclization or elimination is a powerful strategy for building polycyclic frameworks. nih.gov
A general scheme for such a process involves the deprotonation of the parent pyridinium salt to form the active ylide. This ylide then attacks a suitable dipolarophile, such as a substituted maleimide (B117702) or an electron-deficient olefin, in a Michael-type fashion. The resulting intermediate can then undergo intramolecular cyclization and subsequent elimination to yield highly functionalized products. A one-pot, two-step tandem reaction has been developed for the synthesis of polysubstituted cyclopropanes, where a pyridinium ylide is generated in situ and reacts with an electron-deficient olefin. nih.gov
Domino Cycloisomerization Reactions
Domino reactions involving pyridinium ylides allow for the rapid assembly of intricate molecular architectures from simple precursors. These reactions are characterized by a series of intramolecular transformations that are triggered by an initial intermolecular event. While specific examples detailing domino cycloisomerization of this compound ylide are not prevalent, analogous domino processes highlight the potential of this reactive species. For example, a palladium-copper-catalyzed insertion-coupling-cycloisomerization domino reaction has been used to form 2,4-diarylpyrano[2,3-b]indoles, demonstrating how a sequence of catalytic events can lead to complex heterocycles. nih.gov
The reactivity pattern of related heteroaromatic N-ylides suggests pathways for such transformations. An initial cycloaddition can be followed by a series of bond reorganizations, constituting a domino sequence. The versatility of isoquinolinium ylides, for instance, has been shown to extend beyond normal [3+2] cycloadditions to include tandem double [3+2] cycloadditions, which can be considered a type of domino process leading to dearomatized, spiro-polycyclic systems. nih.gov
Sequential Multi-Component Reactions
Multi-component reactions (MCRs) are one-pot processes where three or more reactants combine to form a product that incorporates structural elements from each starting material. nih.gov Pyridinium ylides are excellent candidates for inclusion in MCRs due to their ability to be generated in situ and react with a variety of electrophiles. nih.govresearchgate.net
A notable example is the tandem synthesis of polysubstituted cyclopropanes from α-halogenated methylene (B1212753) compounds, aromatic aldehydes, and acetonitrile (B52724) derivatives. nih.gov In this sequence, the pyridinium salt and an electron-deficient olefin are first formed in a three-component reaction, followed by the in-situ generation of the pyridinium ylide which then undergoes cyclopropanation. nih.gov Similarly, novel fused 2,3-dihydrofurans-chromone conjugates have been prepared via a one-pot, two-step tandem reaction involving a pyridinium ylide generated from pyridine (B92270), phenacyl bromide, and a 3-formylchromone. researchgate.net
More advanced MCRs can be designed by trapping reactive ylide intermediates with various electrophiles. nih.gov For example, a novel MCR involving pyridine derivatives, aryl diazoesters, and N-alkylmaleimides under blue LED irradiation proceeds through the generation of a pyridine ylide, which then undergoes a [3+2] cycloaddition, oxidation, and ring-opening before reacting with a second molecule of the maleimide to yield densely functionalized itaconimides. rsc.org These examples showcase the power of sequential MCRs to build molecular complexity efficiently. researchgate.netnih.gov
Table 1: Examples of Multi-Component Reactions Involving Pyridinium Ylides
| Reactants | Key Intermediate | Product Class | Reference |
| α-Halogenated methylene compound, Aromatic aldehyde, Acetonitrile derivative | Pyridinium ylide, Electron-deficient olefin | Polysubstituted cyclopropanes | nih.gov |
| Pyridine, 3-Formylchromone, 1,3-Diketone, Phenacyl bromide | Pyridinium ylide | Fused 2,3-dihydrofuran-chromone conjugates | researchgate.net |
| Aryl diazoacetate, Pyridine derivative, N-Alkylmaleimide | Pyridine ylide | Densely functionalized itaconimides | rsc.org |
| N-cyanomethylisoquinolinium chloride, Aromatic aldehydes, 1,3-Indanedione | Isoquinolinium ylide | Spiro[benzo[f]imidazo[5,1,2-cd]indolizine-4,2′-indene] derivatives | nih.gov |
Radical Reactivity Involving Cyanomethyl Species
Beyond its role in ionic, stepwise reactions, the cyanomethyl group can participate in radical-based transformations. This reactivity can be accessed through various methods, including photoredox catalysis, opening up alternative pathways for C-C bond formation.
Generation and Behavior of Cyanomethyl Radicals (Contextual)
The cyanomethyl radical (•CH₂CN) is a valuable two-carbon building block in organic synthesis. rsc.orgnih.gov While pyridinium ylides are typically viewed as nucleophiles, some have been found to exhibit radical characteristics, showing electron paramagnetic resonance (EPR) signals, which suggests the possibility of thermally induced electron-transfer processes. rsc.org This points to a potential pathway for generating radical species from ylide precursors.
More commonly, the cyanomethyl radical is generated from precursors like bromoacetonitrile (B46782) via single-electron transfer from a photo-excited catalyst. nih.govacs.org The resulting radical anion rapidly decomposes to release a bromide anion and the desired cyanomethyl radical. acs.org This electron-deficient radical can then couple with electron-rich substrates. acs.org The behavior of cyanomethyl radicals has also been studied on surfaces, where they can exhibit mobility and bond to substrates through either the carbon or nitrogen atom. nih.gov
Photoredox Catalysis in Cyanomethylation Reactions (Contextual)
Photoredox catalysis has become a cornerstone for generating radicals under mild conditions using visible light. youtube.com This strategy is highly effective for cyanomethylation reactions. In a typical catalytic cycle, a photocatalyst absorbs light and, in its excited state, engages in a single-electron transfer with a cyanomethyl precursor.
For instance, the direct cyanomethylation of indoles has been achieved using bromoacetonitrile as the radical source and a photocatalyst irradiated with blue LEDs. nih.govacs.org The photocatalyst reduces the bromoacetonitrile to generate the cyanomethyl radical, which then adds to the indole. acs.org A subsequent oxidation and deprotonation step regenerates the catalyst and yields the final product. acs.org Similar strategies have been developed for the cyanation of alkyltrifluoroborates and other substrates, demonstrating the broad utility of photoredox catalysis in forming C-CN bonds. rsc.org
An alternative approach involves generating the cyanomethyl radical from a cyanomethylphosphonium ylide, using an iridium photocatalyst, a thiol as a hydrogen atom donor, and ascorbic acid as a terminal reductant. thieme-connect.de This method allows for the efficient 1,2-hydro(cyanomethylation) of alkenes. thieme-connect.de
Table 2: Photocatalysts Used in Cyanomethylation Reactions
| Photocatalyst | Precursor | Substrate Class | Reaction Type | Reference |
| Ru(bpy)₃Cl₂·6H₂O | Bromoacetophenone | α-Carbonyl radicals | Radical Cyanomethylation | nih.govresearchgate.net |
| fac-Ir(ppy)₃ | Bromoacetophenone | α-Carbonyl radicals | Radical Cyanomethylation | nih.govresearchgate.net |
| fac-Ir(ppy)₃ | Cyanomethylphosphonium ylide | Alkenes | 1,2-Hydro(cyanomethylation) | thieme-connect.de |
| Organic Dyes (e.g., Mes-Acr-Ph⁺) | Cyanide sources | Electron-rich arenes | CRA-SₙAr Cyanation | nih.gov |
Nucleophilic Reactions of the Cyanomethyl Group
The cyanomethyl group of this compound is a versatile functional handle, capable of participating in a variety of nucleophilic reactions. The primary mode of reactivity involves the carbon atom adjacent to the cyano group, which is activated by both the electron-withdrawing nature of the nitrile and the positively charged pyridinium ring.
Deprotonation and Carbanion Reactivity
The methylene protons of the cyanomethyl group in this compound are acidic due to the inductive effect of the adjacent cyano group and the powerful electron-withdrawing pyridinium ring. In the presence of a suitable base, deprotonation occurs to generate a stabilized carbanion, which is a key intermediate in the formation of a pyridinium ylide. This ylide possesses significant nucleophilic character on the cyanomethyl carbon.
The resulting carbanion/ylide is a soft nucleophile and can participate in a range of C-C bond-forming reactions. For instance, it can undergo Michael additions to α,β-unsaturated carbonyl compounds, leading to the formation of more complex molecular architectures. The reactivity of such ylides has been studied in similar systems, where they react with electrophiles to yield a variety of substituted products. researchgate.net
The stability and reactivity of the carbanion can be tuned by the choice of the base and the reaction conditions. Strong, non-nucleophilic bases are typically employed to ensure complete deprotonation without competing side reactions.
C-H Activation Studies Associated with the Cyanomethyl Moiety
The C-H bonds of the cyanomethyl group are the most acidic C-H bonds in the this compound cation, making them the primary sites for initial deprotonation. While direct catalytic C-H activation of such an activated methylene group is less common than deprotonation-alkylation sequences, the principles of C-H activation are relevant. Metal-catalyzed C-H activation/arylation reactions, for example, have been extensively developed for various substrates. nih.gov In such reactions, a transition metal catalyst, often palladium, can cleave a C-H bond and insert into it, forming a metal-carbon bond that can then undergo further functionalization. nih.gov
For the cyanomethyl group in this compound, a plausible pathway for functionalization could involve an initial deprotonation to form the ylide, which then interacts with a metal catalyst. Alternatively, direct oxidative addition of the C-H bond to a low-valent metal center could be envisioned under specific catalytic conditions, although this would have to compete with the more favorable deprotonation pathway. Studies on related nitrile-containing compounds have shown that the α-carbon can be functionalized through metal-catalyzed processes. organic-chemistry.org
Influence of Substituents on Reaction Pathways and Efficiency
The electronic and steric properties of substituents on the phenyl ring of this compound can exert a profound influence on the reactivity of the molecule and the efficiency of its transformations.
Electronic Effects of Phenyl Ring Substitution on Reactivity
Substituents on the phenyl ring can modulate the electron density of the entire molecule, including the pyridinium ring and the cyanomethyl group, through inductive and resonance effects. nih.govmdpi.com Electron-donating groups (EDGs) on the phenyl ring, such as methoxy (B1213986) or amino groups, increase the electron density of the system. This can have several consequences:
Nucleophilicity of the Ylide: An EDG on the phenyl ring can enhance the electron-donating ability of the 3-phenylpyridinium substituent, which in turn can slightly decrease the acidity of the cyanomethyl protons. However, once the ylide is formed, the increased electron density may enhance its nucleophilicity.
Stability of the Pyridinium Salt: EDGs can destabilize the positive charge on the pyridinium ring, potentially making the salt more susceptible to certain decomposition pathways.
Conversely, electron-withdrawing groups (EWGs) on the phenyl ring, such as nitro or trifluoromethyl groups, decrease the electron density of the molecule. mdpi.comresearchgate.net This leads to:
Electrophilicity of the Pyridinium Ring: The pyridinium ring becomes more electron-deficient and thus more susceptible to nucleophilic attack, which could be a competing reaction pathway.
Stability of the Ylide: The resulting ylide will be more stabilized due to the enhanced electron-withdrawing nature of the substituent.
The following table summarizes the expected electronic effects of representative substituents on the reactivity of this compound:
| Substituent on Phenyl Ring | Electronic Effect | Expected Impact on Acidity of Cyanomethyl Protons | Expected Impact on Nucleophilicity of Resulting Ylide |
| -OCH₃ (Methoxy) | Electron-Donating | Decrease | Increase |
| -CH₃ (Methyl) | Electron-Donating | Slight Decrease | Slight Increase |
| -H (Unsubstituted) | Neutral | Baseline | Baseline |
| -Cl (Chloro) | Electron-Withdrawing | Increase | Decrease |
| -NO₂ (Nitro) | Strongly Electron-Withdrawing | Significant Increase | Significant Decrease |
Steric Hindrance Considerations in Reaction Outcomes
Steric hindrance plays a crucial role in determining the feasibility and outcome of reactions involving this compound and its corresponding ylide. rsc.org The placement of bulky substituents on the phenyl ring can impede the approach of reactants to the reactive centers of the molecule.
For instance, in reactions where the cyanomethyl carbanion acts as a nucleophile, bulky substituents in the ortho positions of the phenyl ring can sterically shield the ylide carbon, slowing down the rate of reaction or preventing it altogether. This steric clash can also influence the regioselectivity and stereoselectivity of the reaction.
The following table illustrates potential steric effects on the reactivity of the ylide derived from this compound:
| Position of Substituent on Phenyl Ring | Example Substituent | Potential Steric Impact on Ylide Reactivity |
| ortho | -CH(CH₃)₂ (Isopropyl) | High steric hindrance, may significantly decrease reaction rates with bulky electrophiles. Can influence diastereoselectivity. |
| meta | -CH(CH₃)₂ (Isopropyl) | Moderate steric influence, less impactful than ortho substitution but can still affect the trajectory of incoming reagents. |
| para | -C(CH₃)₃ (tert-Butyl) | Minimal direct steric hindrance at the reactive ylide center, but can influence solubility and crystal packing. |
In metal-catalyzed reactions, steric hindrance can also affect the coordination of the substrate to the metal center, potentially altering the catalytic cycle and leading to different products or lower yields. rsc.org
Elucidation of Reaction Mechanisms
The reactivity of this compound ylide, a key intermediate in various organic syntheses, is governed by complex mechanistic pathways. Understanding these mechanisms is crucial for controlling reaction outcomes and designing novel synthetic methodologies. This section delves into the kinetic studies, isotope effects, and the identification of transient intermediates that collectively illuminate the reaction pathways of this versatile ylide.
Kinetic Studies and Isotope Effects
Kinetic investigations and the study of isotope effects provide profound insights into the rate-determining steps and transition state structures of reactions involving this compound ylide. While specific kinetic data for this exact ylide is not extensively documented in publicly available literature, the general principles governing 1,3-dipolar cycloaddition reactions of pyridinium ylides offer a strong framework for understanding its reactivity.
The kinetics of 1,3-dipolar cycloadditions are typically second-order, with the rate being dependent on the concentrations of both the 1,3-dipole (the pyridinium ylide) and the dipolarophile. The rate of reaction is significantly influenced by the electronic properties of the substituents on both the pyridinium ring and the ylidic carbon. For instance, electron-withdrawing groups on the pyridinium ring are known to enhance the rate of cycloaddition by stabilizing the ylide intermediate. nih.gov The cyanomethyl group in the title compound acts as a stabilizing group for the ylide carbanion.
Table 1: Hypothetical Kinetic Data for the Cycloaddition of this compound Ylide with Different Dipolarophiles
| Dipolarophile | Solvent | Temperature (°C) | Rate Constant (k, M⁻¹s⁻¹) |
| Maleimide | Acetonitrile | 25 | 1.2 x 10⁻³ |
| Dimethyl Acetylenedicarboxylate (B1228247) | Dichloromethane | 25 | 5.8 x 10⁻⁴ |
| Styrene | Toluene (B28343) | 50 | 7.5 x 10⁻⁵ |
| Phenylacetylene | Tetrahydrofuran | 50 | 3.1 x 10⁻⁵ |
This table presents hypothetical data for illustrative purposes, based on general trends observed in pyridinium ylide cycloadditions.
Deuterium isotope effects can be a powerful tool for elucidating reaction mechanisms. A primary kinetic isotope effect (kH/kD > 1) would be expected if the C-H bond at the cyanomethyl group is broken in the rate-determining step of a reaction, for example, in a proton transfer step to generate the ylide. In the context of cycloaddition reactions, a small or negligible isotope effect would suggest a concerted mechanism where the C-H bond is not significantly perturbed in the transition state. Conversely, a significant inverse kinetic isotope effect (kH/kD < 1) could indicate a change in hybridization at the carbon atom from sp³ to sp² in the transition state, which can occur in certain pericyclic reactions. nih.gov
Identification and Characterization of Intermediates
The direct observation and characterization of reaction intermediates are paramount for confirming mechanistic proposals. Pyridinium ylides themselves are often transient species, generated in situ from the corresponding pyridinium salt by deprotonation with a base.
The formation of the this compound ylide from its corresponding pyridinium salt is the initial key step. The presence of the electron-withdrawing cyanomethyl group facilitates this deprotonation under relatively mild basic conditions. nih.gov
In cycloaddition reactions, the generally accepted mechanism for pyridinium ylides involves a concerted [3+2] cycloaddition pathway, proceeding through a highly ordered, cyclic transition state. However, stepwise mechanisms involving zwitterionic or diradical intermediates have also been proposed, particularly with certain dipolarophiles or under specific reaction conditions.
Spectroscopic Evidence and Trapping Experiments:
The identification of transient intermediates often relies on spectroscopic techniques such as NMR and time-resolved infrared (TRIR) spectroscopy. nih.govacs.org For instance, the formation of the pyridinium ylide can be monitored by ¹H NMR spectroscopy, observing the disappearance of the signal for the cyanomethyl protons of the pyridinium salt and the appearance of new signals corresponding to the ylide. nih.gov
Trapping experiments provide another line of evidence for the existence of reactive intermediates. researchgate.netyoutube.com In the case of this compound ylide, if a stepwise mechanism were operative in a cycloaddition reaction, the intermediate zwitterion or diradical could potentially be trapped by a suitable trapping agent present in the reaction mixture. The absence of such trapped products would lend support to a concerted mechanism.
Table 2: Potential Intermediates and Methods for their Characterization
| Intermediate | Proposed Reaction | Method of Characterization | Expected Observations |
| This compound Ylide | Ylide formation from pyridinium salt | ¹H NMR, ¹³C NMR Spectroscopy | Shift in proton and carbon signals of the cyanomethyl group and pyridinium ring. |
| Zwitterionic Intermediate | Stepwise [3+2] Cycloaddition | Trapping experiments with protic solvents | Formation of a protonated adduct. |
| Diradical Intermediate | Stepwise [3+2] Cycloaddition | Trapping experiments with radical scavengers (e.g., TEMPO) | Formation of a radical adduct. |
| Dihydroindolizine Cycloadduct | [3+2] Cycloaddition | Isolation and structural analysis (NMR, X-ray crystallography) | Characterization of the primary cycloaddition product before potential rearomatization. |
Applications in Advanced Organic Synthesis
Construction of Diverse Heterocyclic Frameworks
The ylide generated from 1-(cyanomethyl)-3-phenylpyridinium is a key building block for a wide array of heterocyclic structures. Its 1,3-dipolar nature allows it to react readily with various dipolarophiles, leading to the formation of five-membered rings, which can subsequently undergo further transformations to yield more complex, fused systems.
The synthesis of the indolizine (B1195054) core, a privileged scaffold in medicinal chemistry, is a classic application of pyridinium (B92312) ylides. The reaction typically proceeds via a [3+2] cycloaddition between the pyridinium ylide and an activated alkene (dipolarophile). researchgate.netresearchgate.net This is followed by an aromatization step, often through oxidation or elimination of a leaving group, to furnish the final indolizine product. organic-chemistry.org
A notable advancement is the two-step synthesis of 2-aminoindolizines developed by Opatz and coworkers. researchgate.net This method involves the N-alkylation of 2-alkylpyridines with cyanohydrin triflates to form the pyridinium salt precursor. Subsequent base-mediated 5-exo-dig cyclization affords the 2-aminoindolizine. This approach is advantageous as it avoids the introduction of undesired electron-withdrawing groups in the final product. researchgate.net
The general reaction scheme for indolizine synthesis via this pathway is depicted below:
| Reactant 1 | Reactant 2 | Conditions | Product | Ref. |
| Pyridinium Ylide | Activated Alkene | Base, often with an oxidant (e.g., O2, TEMPO) | Substituted Indolizine | organic-chemistry.org |
| 2-Alkyl-1-(cyanomethyl)pyridinium salt | - | Base (e.g., DBU) | 2-Aminoindolizine | researchgate.net |
The functionalization of the indolizine core can be achieved by varying the substituents on both the initial pyridinium salt and the dipolarophile, allowing for the creation of a diverse library of indolizine derivatives. organic-chemistry.orgnih.govjbclinpharm.org
While direct examples employing this compound are not extensively documented in the initial survey, the synthesis of 2,3-dihydrofurans from pyridinium ylides and electron-deficient alkenes, such as enones, is a well-established methodology. The reaction is believed to proceed through a tandem sequence involving a Michael addition of the ylide to the alkene, followed by an intramolecular O-cyclization of the resulting enolate intermediate. This process stereoselectively yields trans-2,3-dihydrofurans. researchgate.net
This protocol represents a novel and efficient route to these important oxygen-containing heterocycles. Current time information in Stearns County, US. A one-pot variation, where the pyridinium salt is generated in situ, enhances the practicality of this method. Current time information in Stearns County, US.
General Reaction Scheme for Dihydrofuran Synthesis
| Reactant 1 | Reactant 2 | Catalyst/Base | Product | Ref. |
|---|---|---|---|---|
| Pyridinium Salt | Enone | Triethylamine (B128534) or Potassium Carbonate | trans-2,3-Dihydrofuran | researchgate.netCurrent time information in Stearns County, US. |
Expanding on the indolizine synthesis, this compound salts are instrumental in constructing more complex, annulated systems like pyridoindolizines. For instance, the reaction of N-(cyanomethyl)pyridinium chlorides with enaminones under basic conditions proceeds as a pseudo-three-component reaction. This process involves a base-promoted dimerization of the pyridinium salt, which then reacts with the enaminone to form pyrido[2,3-b]indolizine-10-carbonitriles. bohrium.com These compounds are of interest due to their potential applications as functional π-systems.
Cyanomethyl salts of pyridine (B92270) are versatile reagents for creating annulated heterocycles, including chromeno-imidazo pyridines. bohrium.com One synthetic route involves a microwave-assisted Groebke-Blackburn-Bienaymé (GBB) three-component reaction of a 2-aminopyridine, a 3-formylchromone, and an isocyanide. mdpi.com While this specific example uses 2-aminopyridine, the underlying principle of building the imidazo[1,2-a]pyridine (B132010) core can be adapted. A plausible pathway starting from the ylide of this compound could involve a [3+2] cycloaddition with an appropriate chromone-based dipolarophile, followed by subsequent cyclization and aromatization steps to yield the fused chromenoimidazopyridine system. The synthesis of various imidazo[1,2-a]pyridines through cycloadditions of pyridinium ylides is a well-documented strategy. researchgate.netbohrium.comnih.gov
The reactivity of the ylide derived from this compound extends to the synthesis of a variety of other nitrogen-containing polycyclic systems. The choice of the reaction partner dictates the final heterocyclic framework.
Pyrrolo[1,2-a] Current time information in Stearns County, US.bohrium.comphenanthrolines : The 1,3-dipolar cycloaddition reaction of the corresponding phenanthrolinium ylide with activated alkynes serves as an efficient method to construct these helical, chiral polycycles. nih.gov
Imidazo[1,2-a]pyridines : These can be synthesized via a [3+2] cycloaddition/oxidation reaction between pyridinium ylides and activated nitriles, such as N-cyano-4-methyl-N-phenylbenzenesulfonamide (NCTS). researchgate.netbohrium.com
Azaindolines : Complex, polysubstituted 6-azaindolines and their tricyclic derivatives can be formed through a three-component reaction involving an isocyanoacetamide, an amine, and an aldehyde, showcasing the versatility of precursors that can lead to diverse nitrogenous polycycles. nih.gov
Development of Novel Synthetic Methodologies
The use of this compound as a precursor to a reactive ylide has been central to the development of modern synthetic methodologies that prioritize efficiency, atom economy, and molecular complexity. These include multicomponent and domino reactions.
Multicomponent Reactions (MCRs) are processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. mdpi.comnih.govub.edu The generation of pyridinium ylides in situ allows for their participation in MCRs to rapidly build complex heterocyclic libraries. For example, a one-pot, three-component synthesis of polysubstituted indolizines involves the reaction of a pyridine, an α-halo ketone, and an electron-deficient alkene. researchgate.net The reaction proceeds through the formation of the pyridinium ylide, which then undergoes a cycloaddition with the alkene. researchgate.net Such strategies are highly valued in medicinal chemistry for generating molecular diversity. nih.govresearchgate.netresearchgate.net
Domino Reactions (or cascade reactions) involve two or more sequential bond-forming transformations that occur under the same reaction conditions without the isolation of intermediates. nih.gov The ylide from this compound can initiate such cascades. A typical domino sequence starts with the 1,3-dipolar cycloaddition, and the resulting cycloadduct can then undergo further intramolecular reactions like cyclizations or rearrangements to afford highly complex polycyclic structures in a single operation. This approach significantly enhances synthetic efficiency by reducing the number of separate purification steps and minimizing waste.
Role as a Key Synthon for Complex Molecule Scaffolds
The utility of this compound as a synthon primarily stems from its ability to generate a stabilized pyridinium ylide. In the presence of a base, the acidic methylene (B1212753) protons of the cyanomethyl group are readily abstracted, leading to the in-situ formation of a 1,3-dipole. This pyridinium ylide is a key reactive intermediate that can participate in a range of cycloaddition reactions, providing access to a diverse array of heterocyclic scaffolds.
One of the most powerful applications of pyridinium ylides is their participation in [3+2] cycloaddition reactions with various dipolarophiles. researchgate.net These reactions provide a direct and efficient route to the synthesis of indolizine derivatives. For instance, the reaction of a pyridinium ylide with an electron-deficient alkyne, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), leads to the formation of a highly functionalized indolizine core. acs.orgacs.org The presence of the cyano group in the ylide derived from this compound would result in a cyano-substituted indolizine, a structural motif of interest in medicinal chemistry.
The general scheme for this transformation is depicted below:
Scheme 1: [3+2] Cycloaddition of a 1-(Cyanomethyl)pyridinium (B371053) Ylide with an Alkyne
The following table summarizes the potential of this compound as a synthon in cycloaddition reactions:
| Dipolarophile | Resulting Heterocyclic Scaffold | Key Features |
| Alkynes | Indolizines | Highly functionalized, aromatic systems |
| Alkenes | Dihydroindolizines | Access to saturated and partially saturated systems |
| Aldehydes | Oxazolo[3,2-a]pyridinium derivatives | Introduction of oxygen-containing heterocycles |
| Imines | Imidazo[1,2-a]pyridine derivatives | Formation of nitrogen-rich bicyclic systems researchgate.net |
The synthesis of the 3-phenylpyridine (B14346) core, a precursor to the title compound, can be achieved through methods such as the reaction of 3-bromopyridine (B30812) with phenylmagnesium bromide in the presence of a nickel catalyst. guidechem.com This highlights the accessibility of the starting materials required for the generation of this valuable synthon.
Regioselective and Stereoselective Transformations
The reactions involving this compound can exhibit high levels of regioselectivity and, in certain cases, stereoselectivity, which are crucial aspects of modern organic synthesis.
Regioselectivity:
The regioselectivity of the cycloaddition reactions of the corresponding pyridinium ylide is largely dictated by the nature of the substituents on both the ylide and the dipolarophile. In the case of unsymmetrical pyridinium salts, the cycloaddition often occurs at the less substituted carbon of the pyridinium ring. acs.org For this compound, the phenyl group at the 3-position would direct the cycloaddition to occur preferentially at the C-5 and C-6 positions of the resulting indolizine ring system.
Furthermore, the functionalization of the pyridine ring itself can be achieved with high regioselectivity. While direct functionalization of pyridines can often lead to a mixture of isomers, the activation of the pyridine ring as a pyridinium salt can direct incoming nucleophiles to specific positions. acs.orgacs.org For instance, nucleophilic addition to N-activated pyridinium salts often occurs at the C4-position. nih.gov This inherent reactivity can be exploited to introduce additional functionality to the 3-phenylpyridine scaffold prior to or after the formation of the cyanomethylpyridinium salt.
Stereoselectivity:
While the cycloaddition reactions of achiral pyridinium ylides with achiral dipolarophiles typically yield achiral or racemic products, stereoselectivity can be induced through several strategies. The use of chiral auxiliaries on the pyridinium ylide or the dipolarophile can lead to the formation of diastereomerically enriched products.
Moreover, the development of catalytic enantioselective methods for reactions involving pyridinium species is an active area of research. For example, rhodium-catalyzed asymmetric reductive Heck reactions of arylboronic acids with activated pyridines have been shown to produce 3-substituted tetrahydropyridines with high enantioselectivity. organic-chemistry.org While not directly involving a cyanomethylpyridinium ylide, this demonstrates the potential for achieving stereocontrol in transformations of substituted pyridines.
The study of the rotational barriers around the C-N bond in related ylide intermediates, such as aziridinium (B1262131) ylides, has shown that non-covalent interactions can influence the conformational preferences and, consequently, the stereochemical outcome of their reactions. nih.gov Similar considerations for the 3-phenylpyridinium cyanomethylide could open avenues for stereocontrolled synthesis.
The following table outlines key aspects of regioselective and stereoselective transformations involving pyridinium species:
| Transformation | Controlling Factor | Outcome |
| [3+2] Cycloaddition | Substituent position on the pyridinium ring | Regioselective formation of indolizine isomers acs.org |
| Nucleophilic Addition | N-activation of the pyridine ring | Regioselective functionalization at the C4-position nih.gov |
| Asymmetric Catalysis | Chiral ligands (e.g., for Rh-catalyzed reactions) | Enantioselective formation of substituted piperidines organic-chemistry.org |
| Substrate Control | Chiral auxiliaries on reactants | Diastereoselective product formation |
Computational and Theoretical Studies on 1 Cyanomethyl 3 Phenylpyridinium
Electronic Structure Calculations of the Pyridinium (B92312) Ylide
The electronic structure of the pyridinium ylide derived from 1-(cyanomethyl)-3-phenylpyridinium is central to its reactivity. The ylide is a 1,3-dipole, characterized by a separation of charge over a three-atom system. The negative charge is delocalized over the ylidic carbon (the carbon of the cyanomethyl group) and the nitrogen atom of the pyridinium ring. The presence of the electron-withdrawing cyano group is expected to influence the charge distribution and stability of the ylide.
Computational studies on the closely related 3-phenylpyridinium ylide reveal significant delocalization of the negative charge. scholaris.ca Density Functional Theory (DFT) calculations show that the bond lengths within the pyridinium ring are intermediate between single and double bonds, indicating a delocalized electronic system. scholaris.ca The phenyl group at the 3-position further contributes to this delocalization through resonance.
Table 1: Calculated Bond Lengths and Mulliken Charges for a 3-Phenylpyridinium Ylide (a related system) Data adapted from a computational study on a similar 3-phenylpyridinium ylide. The presence of a cyanomethyl group in the target compound may lead to variations in these values.
| Parameter | Value |
| N1-C1 Bond Length (Å) | ~1.38 |
| N1-C2 Bond Length (Å) | ~1.38 |
| N1-C4 Bond Length (Å) | ~1.38 |
| C1-C1' Bond Length (Å) | ~1.47 |
| Mulliken Charge on Ylidic Carbon | Varies with calculation method |
| Mulliken Charge on N1 | Varies with calculation method |
Source: Adapted from Choyal et al., 2015. scholaris.ca
The distribution of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key determinant of the ylide's reactivity in cycloaddition reactions. For azomethine ylides, the HOMO is typically localized on the ylidic carbon and the nitrogen atom, reflecting the nucleophilic character of the dipole. The LUMO, on the other hand, is distributed over the C-N-C framework. The energy gap between the HOMO and LUMO provides an indication of the ylide's kinetic stability.
Quantum Mechanical Modeling of Reaction Mechanisms
Quantum mechanical modeling is a powerful technique for mapping the potential energy surface of a reaction, allowing for the identification of transition states and intermediates. This provides a detailed, step-by-step understanding of the reaction mechanism. For the 1,3-dipolar cycloaddition reactions of pyridinium ylides, DFT calculations have been instrumental in elucidating the mechanistic pathways.
The 1,3-dipolar cycloaddition of a pyridinium ylide to a dipolarophile, such as an alkene or alkyne, can proceed through either a concerted or a stepwise mechanism. In a concerted mechanism, the two new sigma bonds are formed simultaneously, although not necessarily at the same rate (asynchronous). A stepwise mechanism involves the formation of a zwitterionic intermediate.
Computational studies on related systems have shown that these cycloadditions typically proceed via a concerted, asynchronous mechanism. scholaris.canih.gov Transition state analysis involves locating the saddle point on the potential energy surface that connects the reactants to the products. The geometry of the transition state provides valuable information about the degree of bond formation and the synchronicity of the reaction. For the cycloaddition of a 3-phenylpyridinium ylide, the transition state is characterized by the partial formation of the two new C-C bonds, with the bond involving the ylidic carbon being more advanced in some cases. scholaris.ca
By calculating the energies of the reactants, transition states, intermediates (if any), and products, a detailed energy profile of the reaction can be constructed. This profile allows for the determination of activation energies and reaction enthalpies, which are crucial for predicting reaction rates and thermodynamic favorability.
In the case of cycloaddition reactions with unsymmetrical dipolarophiles, multiple reaction pathways leading to different regioisomers are possible. Computational chemistry can be used to calculate the energy profiles for each of these competing pathways. nih.gov The pathway with the lowest activation energy will be the kinetically favored one, leading to the major product under kinetic control.
Table 2: Calculated Activation and Reaction Energies for Competing Pathways in a Related System Data represents relative free energies (in kcal/mol) for the cycloaddition of a 3-phenylpyridinium ylide with a dipolarophile, leading to different regioisomers. The values are illustrative and would differ for this compound.
| Pathway | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |
| Pathway to Regioisomer A | 5.02 | Exothermic |
| Pathway to Regioisomer B | 5.98 | Exothermic |
Source: Adapted from Choyal et al., 2015. scholaris.ca
The data in the table illustrates that even small differences in activation energies can lead to a high degree of selectivity for one product over another.
Prediction of Reactivity and Selectivity
A major strength of computational chemistry is its ability to predict the outcome of reactions, including their regioselectivity and stereoselectivity. This predictive power is invaluable for the rational design of synthetic strategies.
The regioselectivity of 1,3-dipolar cycloadditions is often rationalized using FMO theory. The reaction is typically controlled by the interaction between the HOMO of the 1,3-dipole and the LUMO of the dipolarophile (or vice versa). The preferred regioisomer is the one that results from the alignment of the larger orbital coefficients of the interacting FMOs.
In addition to FMO analysis, DFT-based reactivity indices, such as local electrophilicity and nucleophilicity, can provide a more quantitative prediction of regioselectivity. scholaris.ca These indices pinpoint the most reactive sites on both the dipole and the dipolarophile. For instance, in the cycloaddition of a 3-phenylpyridinium ylide, the C-3 position of the pyridinium ring is often found to be a preferred site for electrophilic attack due to its higher local nucleophilicity index. scholaris.ca
Many 1,3-dipolar cycloadditions have the potential to create multiple new stereocenters. Computational methods can be employed to predict the stereochemical outcome of these reactions, such as diastereoselectivity and enantioselectivity. nih.govnih.gov This is achieved by modeling the transition states leading to the different stereoisomers. The transition state with the lower energy corresponds to the major stereoisomeric product.
In enantioselective cycloadditions, which often employ chiral catalysts, computational modeling can help to understand the origin of the stereoinduction. nih.gov By modeling the interaction of the catalyst with the reactants in the transition state, it is possible to identify the key steric and electronic interactions that favor the formation of one enantiomer over the other. This insight is crucial for the development of new and more effective chiral catalysts for the synthesis of enantiomerically pure compounds.
Molecular Orbital Analysis and Bonding Characteristics
Currently, there is no publicly available research detailing the molecular orbital analysis of this compound. Studies that would typically involve Density Functional Theory (DFT) or other quantum mechanical methods to calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and to map the electron density distribution, have not been published for this specific compound. Consequently, crucial data regarding its kinetic stability, chemical reactivity, and the nature of its chemical bonds remain undetermined.
Information on bond lengths and angles, which are fundamental to understanding the molecule's structure and strain, is also absent from the scientific literature. Without experimental data from techniques like X-ray crystallography or computational optimizations, a quantitative description of its bonding characteristics is not possible.
Conformational Preferences and Torsional Barriers
Similarly, the conformational landscape of this compound is yet to be explored. The key conformational feature of this molecule would be the torsion angle between the pyridinium and phenyl rings. Determining the preferred orientation of these two rings and the energy barriers for their rotation is essential for understanding its three-dimensional structure and potential interactions with other molecules. However, no studies on the potential energy surface or torsional barriers for this compound could be located.
Future Research Directions and Outlook
Exploration of Expanded Substrate Scopes for Novel Reactivity
A primary avenue for future research lies in broadening the range of reaction partners for the ylide derived from 1-(cyanomethyl)-3-phenylpyridinium. While cycloadditions and reactions with activated aldehydes are characteristic of pyridinium (B92312) ylides, a systematic investigation into less conventional substrates could unlock novel reactivity patterns.
Future studies should focus on:
Reactions with Unactivated Alkenes and Alkynes: Exploring cycloaddition reactions with electron-rich or unactivated π-systems would provide access to a wider array of functionalized indolizine (B1195054) derivatives, which are core structures in many natural products and pharmaceuticals.
Domino and Cascade Reactions: Designing multi-step, one-pot sequences initiated by the ylide is a promising direction. For instance, an initial Michael addition of the ylide to an α,β-unsaturated compound could be followed by an intramolecular cyclization, leading to complex polycyclic systems in a single operation.
Reactions with Heterocumulenes: Investigating the reactivity with substrates like isocyanates, isothiocyanates, and carbodiimides could lead to the synthesis of novel heterocyclic scaffolds incorporating the pyridinium backbone.
The table below outlines potential substrate classes and the expected novel products from their reaction with the ylide of this compound.
| Substrate Class | Potential Reaction Type | Expected Product Core Structure |
| Unactivated Alkynes | [8π+2π] Cycloaddition | Substituted Indolizine Derivatives |
| α,β-Unsaturated Ketones | Michael Addition-Cyclization | Polycyclic Nitrogen Heterocycles |
| Isothiocyanates | Addition-Cyclization | Thiazole-fused Pyridine (B92270) Systems |
| Carbon Disulfide | Addition-Rearrangement | Dithiolane-functionalized Pyridines |
Development of Asymmetric Inductions in Ylide Reactions
The development of stereoselective transformations is a cornerstone of modern organic synthesis. For reactions involving the ylide of this compound, achieving high levels of asymmetric induction remains a significant and valuable goal.
Future research should pursue two main strategies:
Chiral Auxiliary Approach: The synthesis of chiral versions of the parent pyridinium salt, where a chiral group is attached to the phenyl ring or another position on the pyridine core, could induce diastereoselectivity in subsequent ylide reactions. The effectiveness of this approach relies on the proximity and nature of the chiral director.
Chiral Catalysis: Employing chiral Lewis acids or chiral Brønsted acids to coordinate with either the ylide or the reaction substrate could create a chiral environment, influencing the stereochemical outcome of the reaction. This is particularly relevant for cycloaddition and annulation reactions.
Research has shown that for related azomethine ylides, factors beyond simple steric hindrance, such as electronic and polar effects induced by chiral groups, play a crucial role in achieving high diastereoselectivity. clockss.org This principle should guide the design of chiral catalysts and auxiliaries for the this compound system.
Integration with Sustainable and Green Chemistry Principles
Aligning synthetic methodologies with the principles of green chemistry is essential for modern chemical research. Future work on this compound should prioritize the development of more sustainable reaction protocols.
Traditional ylide reactions often rely on volatile and hazardous organic solvents. A key research goal is to eliminate or replace these solvents.
Solvent-Free Conditions: Inspired by advances in solvent-free Wittig reactions, protocols using grinding or melt conditions could be developed. wvu.eduresearchgate.net In such scenarios, a liquid reactant can serve as a "pseudo-solvent," or the reaction can occur entirely in the solid state, reducing waste and simplifying purification. wvu.edu The solid nature of the pyridinium salt makes it an ideal candidate for solid-state grinding reactions. researchgate.net
Aqueous Media: Developing reaction conditions in water would be a significant advancement. This would likely require the use of surfactants or phase-transfer catalysts to overcome solubility issues, but the environmental benefits would be substantial.
Light and electricity offer powerful and sustainable means to drive chemical reactions.
Photochemical Activation: The pyridinium moiety is a chromophore, suggesting that photochemical activation is a viable strategy. Future research could explore visible-light-induced transformations, potentially using LED light sources which allow for narrow emission wavelengths and reduce side reactions. nih.gov This could enable novel cycloadditions or rearrangements that are not accessible under thermal conditions.
Electrochemical Synthesis: Electrochemical methods can be used to generate reactive intermediates under mild conditions. It may be possible to electrochemically generate the ylide or to trigger subsequent redox-mediated cyclization or functionalization steps, avoiding the need for chemical oxidants or reductants.
Applications in Materials Science (Chemical Aspects)
The conjugated structure of the 3-phenylpyridinium core suggests that derivatives of this compound could find applications in materials science. Research in this area would focus on synthesizing new functional molecules based on the this compound scaffold.
Potential research directions include:
Synthesis of Novel Dyes: By extending the conjugation of the system through functionalization of the phenyl ring or by elaborating the products of ylide reactions, new chromophores and fluorophores could be developed. The photophysical properties of these new materials could be tuned for applications in sensing or as organic light-emitting diode (OLED) components.
Development of Nonlinear Optical (NLO) Materials: Pyridinium salts are known to exhibit NLO properties. Future work could involve the synthesis of push-pull systems based on the 3-phenylpyridinium framework, where electron-donating and electron-withdrawing groups are strategically placed to maximize the second-order NLO response.
Design of New Catalytic Systems for Ylide Transformations
The reactivity of ylides can be significantly modulated and expanded through the use of transition metal catalysts. researchgate.net Designing catalytic systems specifically for transformations of the ylide from this compound is a frontier of research.
Future work should investigate:
Metal-Catalyzed Rearrangements: Transition metals are known to catalyze sigmatropic rearrangements of ammonium (B1175870) ylides. researchgate.net Applying this to the this compound system could provide access to novel, rearranged molecular skeletons that are otherwise difficult to synthesize.
Carbene Transfer Analogy: Viewing the cyanomethylidene fragment of the ylide as analogous to a carbene, transition metal catalysts (e.g., based on Rh, Cu, or Au) could be used to mediate formal carbene transfer reactions, such as cyclopropanations or C-H insertions, with a wide range of substrates.
The table below summarizes potential catalytic systems and their envisioned applications.
| Catalyst Type | Target Transformation | Potential Outcome |
| Rh(II) or Cu(I) Complexes | Sigmatropic Rearrangement | Access to novel heterocyclic isomers |
| Chiral Dirhodium Catalysts | Asymmetric Cyclopropanation | Enantioselective synthesis of cyclopropane-fused pyridines |
| Gold(I) Catalysts | π-Acid Activation/Annulation | Catalytic synthesis of complex indolizine derivatives |
| Palladium(0) Catalysts | Cross-Coupling Reactions | Post-functionalization of ylide-derived products |
By systematically pursuing these research avenues, the scientific community can unlock the rich and varied chemistry of this compound, paving the way for new synthetic methods, novel materials, and more sustainable chemical practices.
Fundamental Studies of Pyridinium Ylide Electronic Properties
A particularly compelling avenue for future research lies in the generation and characterization of the pyridinium ylide derived from this compound. Pyridinium ylides are neutral, zwitterionic molecules that are typically generated by the deprotonation of the α-carbon of the N-substituent of a pyridinium salt. bohrium.com The presence of the electron-withdrawing cyano group on the methyl substituent is expected to facilitate the formation of a relatively stable ylide.
The study of the electronic properties of this potential ylide is of fundamental importance. The distribution of electron density, the nature of the frontier molecular orbitals (HOMO and LUMO), and the dipole moment are all critical parameters that govern the ylide's reactivity. These properties are influenced by the interplay between the electron-donating ylidic carbon and the electron-withdrawing pyridinium ring, which is further modulated by the phenyl substituent at the 3-position.
Future investigations should aim to quantify these electronic properties through a combination of experimental techniques and computational modeling. Spectroscopic methods, such as UV-Vis and fluorescence spectroscopy, can provide insights into the electronic transitions and energy levels within the molecule. Electrochemical techniques, like cyclic voltammetry, can be employed to determine the oxidation and reduction potentials, which are related to the HOMO and LUMO energy levels.
Computational studies, using methods such as Density Functional Theory (DFT), will be invaluable for providing a detailed picture of the electronic structure. These calculations can predict the molecular geometry, charge distribution, and orbital energies, offering a theoretical framework for understanding the experimental observations. A key area of interest would be to understand how the 3-phenyl substituent electronically perturbs the pyridinium ring and, consequently, the stability and reactivity of the ylide.
The insights gained from these fundamental studies would not only contribute to a deeper understanding of the structure-property relationships in pyridinium ylides but also guide the rational design of new ylides with tailored electronic properties for specific applications in areas such as 1,3-dipolar cycloaddition reactions for the synthesis of complex heterocyclic scaffolds. bohrium.com
General Synthetic Approaches
The synthesis of this compound is anticipated to follow established protocols for the N-alkylation of pyridines. nih.gov The most direct route would involve the reaction of 3-phenylpyridine (B14346) with a suitable cyanomethylating agent.
A typical procedure would involve the quaternization of the nitrogen atom of 3-phenylpyridine with a haloacetonitrile, such as chloroacetonitrile (B46850) or bromoacetonitrile (B46782). mdpi.com This reaction is a classic example of a nucleophilic substitution, where the nitrogen of the pyridine acts as the nucleophile.
| Reactant 1 | Reactant 2 | Expected Product | Reaction Type |
| 3-Phenylpyridine | Chloroacetonitrile | This compound chloride | N-Alkylation |
| 3-Phenylpyridine | Bromoacetonitrile | This compound bromide | N-Alkylation |
The reaction conditions would likely involve a polar solvent to facilitate the formation of the ionic product and may be conducted at elevated temperatures to increase the reaction rate. mdpi.com The resulting pyridinium salt can then be isolated as a crystalline solid.
Anticipated Crystal Structure
While no experimental crystal structure for this compound has been reported, its structural features can be predicted based on the known structures of other 3-substituted and N-substituted pyridinium salts. nih.gov The cation would consist of a planar pyridinium ring, a consequence of its aromatic character. The phenyl group at the 3-position would be twisted out of the plane of the pyridinium ring to minimize steric hindrance.
The cyanomethyl group attached to the nitrogen atom will have specific bond lengths and angles. The geometry around the pyridinium nitrogen is expected to be tetrahedral. Intermolecular interactions are likely to play a significant role in the crystal packing. These can include C-H···N and C-H···π interactions, as well as potential π-π stacking between the pyridinium and phenyl rings of adjacent cations. nih.gov The nature of the counter-anion (e.g., chloride or bromide) will also influence the crystal packing through electrostatic interactions and hydrogen bonding.
| Structural Feature | Expected Characteristic |
| Pyridinium Ring | Planar, aromatic |
| Phenyl Group Orientation | Twisted relative to the pyridinium ring |
| Intermolecular Interactions | π-π stacking, C-H···N hydrogen bonds, C-H···anion interactions |
Reactivity Profile
The reactivity of this compound is expected to be dictated by two main features: the electrophilic nature of the pyridinium ring and the acidity of the cyanomethyl protons.
The pyridinium ring, being electron-deficient, is susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions. nih.gov The presence of the phenyl group at the 3-position may influence the regioselectivity of such an attack.
The most significant aspect of its reactivity, however, is the potential for the deprotonation of the cyanomethyl group to form a pyridinium ylide. bohrium.com The protons on the carbon adjacent to the positively charged nitrogen are acidic. In the presence of a base, this compound can be converted into the corresponding N-cyanomethylide. This ylide is a versatile intermediate in organic synthesis, capable of acting as a 1,3-dipole in cycloaddition reactions with various dipolarophiles to construct five-membered heterocyclic rings. researchgate.net The cyano group helps to stabilize the negative charge on the ylidic carbon through resonance and inductive effects.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(Cyanomethyl)-3-phenylpyridinium, and how is structural validation performed?
- Methodological Answer : The compound can be synthesized via reactions of pyridinium salts with enaminones under optimized conditions (e.g., using polar aprotic solvents at 60–80°C). Structural confirmation requires a combination of H/C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS). For crystallographic validation, X-ray diffraction with SHELXL refinement is recommended, particularly for resolving twinned or high-symmetry crystals .
Q. Which spectroscopic techniques are critical for characterizing derivatives of this compound?
- Methodological Answer : Key techniques include:
- NMR : To analyze substituent effects on the pyridinium core and cyanomethyl group.
- IR Spectroscopy : To confirm the presence of nitrile (C≡N) and aromatic C-H stretches.
- Mass Spectrometry : For molecular ion ([M]) detection and fragmentation pattern analysis.
Cross-referencing with published spectra of analogous pyridinium salts is advised to resolve ambiguities .
Advanced Research Questions
Q. How can reaction conditions be optimized for synthesizing indolizines using this compound salts?
- Methodological Answer : Reaction efficiency depends on:
- Solvent Choice : Dimethylformamide (DMF) or acetonitrile enhances electrophilicity of the pyridinium core.
- Catalyst : Use of mild bases (e.g., KCO) to deprotonate intermediates without side reactions.
- Temperature : 70–90°C balances reaction rate and selectivity.
Mechanistic studies (e.g., monitoring via H NMR kinetics) are critical to identify rate-limiting steps .
Q. What computational strategies are effective for modeling the electronic properties of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity in cycloaddition or nucleophilic substitution reactions.
- Molecular Docking : Screen interactions with biological targets (e.g., enzymes with aromatic binding pockets).
Basis sets like 6-31G(d,p) and solvent models (e.g., PCM) improve accuracy for charged species .
Q. How can discrepancies in crystallographic data during structural refinement be resolved?
- Methodological Answer : For twinned or disordered crystals:
- Use SHELXL ’s TWIN/BASF commands to model twin domains.
- Apply restraints to bond lengths/angles in the cyanomethyl group to reduce overparameterization.
- Validate with R and GooF metrics to ensure model robustness .
Q. What experimental approaches assess the stability of the cyanomethyl group under varying pH and solvent conditions?
- Methodological Answer :
- Kinetic Studies : Monitor nitrile hydrolysis to carboxylic acids via HPLC or H NMR in aqueous buffers (pH 2–12).
- Thermogravimetric Analysis (TGA) : Evaluate thermal decomposition thresholds (e.g., >150°C in DMSO).
- Solvent Polarity Effects : Compare degradation rates in polar (e.g., HO) vs. non-polar (e.g., toluene) media .
Data Contradiction Analysis
Q. How should researchers address conflicting spectroscopic data for this compound derivatives?
- Methodological Answer :
- Cross-Validation : Compare NMR chemical shifts with DFT-predicted values (e.g., using Gaussian or ORCA).
- Crystallographic Overrides : Prioritize X-ray data over solution-state NMR for conformational ambiguities.
- Isotopic Labeling : Use N-labeled cyanomethyl groups to resolve overlapping signals in complex mixtures .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
